molecular formula C13H15N5O2 B2763563 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol CAS No. 2380041-01-8

1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol

Katalognummer B2763563
CAS-Nummer: 2380041-01-8
Molekulargewicht: 273.296
InChI-Schlüssel: QFOBNHJTWRWXAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol, also known as FMP, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. FMP is a hybrid molecule that combines the structural features of both purine and furan, making it a unique compound with diverse biological activities.

Wirkmechanismus

The mechanism of action of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in cell growth, inflammation, and neurodegeneration. 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and promoting cell survival. 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol has been found to exert various biochemical and physiological effects on cells and tissues. In cancer cells, 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the activity of cyclin-dependent kinases (CDKs). 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in the invasion and metastasis of cancer cells. In addition, 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in inflammatory cells. In the brain, 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol prevents the accumulation of amyloid-beta plaques by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol in lab experiments is its unique chemical structure, which allows it to interact with multiple targets and signaling pathways. 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and administration of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol for different therapeutic applications.

Zukünftige Richtungen

There are several future directions for the research and development of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol. One potential direction is to explore the use of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol in combination with other compounds or therapies to enhance its efficacy and reduce potential side effects. Another direction is to investigate the role of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol in other diseases and conditions, such as diabetes and cardiovascular diseases. Furthermore, the development of novel 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol analogs and derivatives may lead to the discovery of more potent and selective compounds for therapeutic applications.

Synthesemethoden

The synthesis of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol is a multi-step process that involves the coupling of 9-methylpurine with furfurylamine followed by the reduction of the resulting imine to yield the final product. Several modifications have been made to this method to improve the yield and purity of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol.

Wissenschaftliche Forschungsanwendungen

1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol has shown promising results in treating neurodegenerative disorders such as Alzheimer's disease by preventing the formation of amyloid-beta plaques.

Eigenschaften

IUPAC Name

1-(furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-18-8-17-11-12(15-7-16-13(11)18)14-4-2-10(19)9-3-5-20-6-9/h3,5-8,10,19H,2,4H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOBNHJTWRWXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.